molecular formula C7H3BrFIO B1450169 3-Bromo-2-fluoro-6-iodobenzaldehyde CAS No. 1935263-17-4

3-Bromo-2-fluoro-6-iodobenzaldehyde

Cat. No.: B1450169
CAS No.: 1935263-17-4
M. Wt: 328.9 g/mol
InChI Key: QZQYFBXUKRJCKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation: The synthesis of 3-Bromo-2-fluoro-6-iodobenzaldehyde typically involves the halogenation of benzaldehyde derivatives.

    Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzaldehyde derivatives.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-6-iodobenzaldehyde is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its unique substitution pattern allows for the exploration of structure-activity relationships in medicinal chemistry .

Industry: In materials science, this compound is used in the production of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions. The presence of electron-withdrawing halogen atoms increases the reactivity of the aldehyde group, facilitating various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-fluoro-6-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and iodine atoms allows for selective functionalization and the synthesis of diverse derivatives .

Properties

IUPAC Name

3-bromo-2-fluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQYFBXUKRJCKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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